molecular formula C17H20ClN5O B3016355 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396748-51-8

1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B3016355
CAS No.: 1396748-51-8
M. Wt: 345.83
InChI Key: UCNKQVUXDBWRSM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyrazinyl group, and a piperidinyl group, which are linked through a urea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting pyrazine with piperidine under suitable conditions to form 1-(pyrazin-2-yl)piperidine.

    Chlorophenyl Isocyanate Formation: The next step involves the preparation of 2-chlorophenyl isocyanate. This can be synthesized by reacting 2-chloroaniline with phosgene or triphosgene.

    Coupling Reaction: The final step involves the coupling of the piperidinyl intermediate with 2-chlorophenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can yield reduced derivatives with different chemical properties.

    Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

    Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications. It may have potential as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with receptors on the cell surface, modulating their activity and leading to downstream signaling effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea: This compound lacks the pyrazinyl group, which may result in different biological activities and chemical properties.

    1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: This compound has a pyridinyl group instead of a pyrazinyl group, which may affect its binding affinity and selectivity for molecular targets.

    1-(2-Chlorophenyl)-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea: This compound contains a quinolinyl group, which may confer different pharmacological properties compared to the pyrazinyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-3-1-2-4-15(14)22-17(24)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNKQVUXDBWRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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